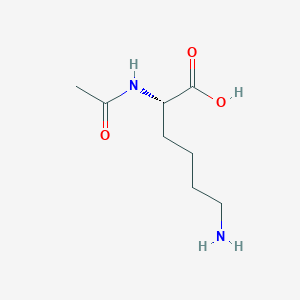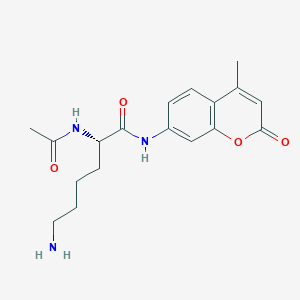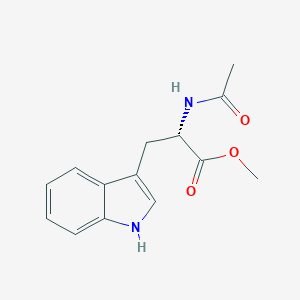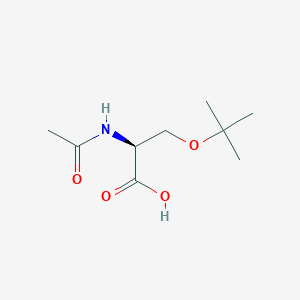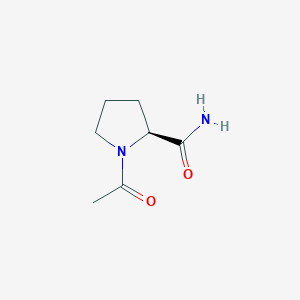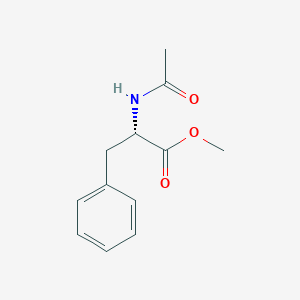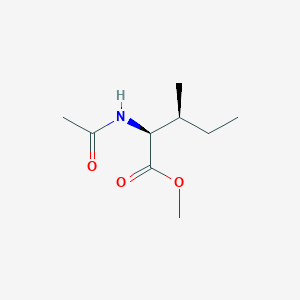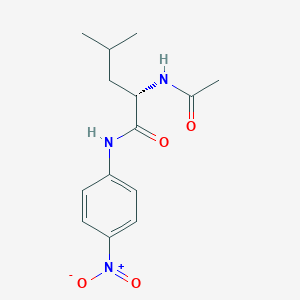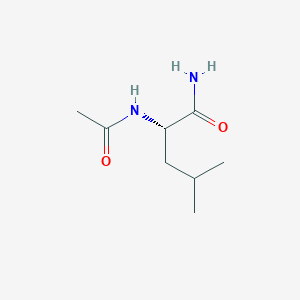
Ac-Cys(farnesyl)-OMe
Overview
Description
Ac-Cys(farnesyl)-OMe, also known as Ac-Cys(farnesyl)-O-methyl ester, is a modified farnesyl cysteine (also known as Fmoc-Cys(farnesyl)) that has been used in scientific research for over two decades. Ac-Cys(farnesyl)-OMe is an important synthetic tool in the field of biochemistry, as it has the potential to modulate protein function in a variety of ways.
Scientific Research Applications
Farnesylated Peptides in Model Membranes : A study by Rowat et al. (2004) investigated the biophysical interactions between dimyristoylphosphatidylcholine membranes and farnesylated peptides including Ac-Cys(farnesyl)-OMe. They found that both charged and uncharged farnesylated species, including Ac-Cys(farnesyl)-OMe, partition into these bilayers. This interaction influences the membrane's phase transition and bending rigidity, with uncharged species like Ac-Cys(farnesyl)-OMe dramatically decreasing the main phase transition and modestly decreasing bending rigidity (Rowat et al., 2004).
Inhibition of Purified p21 ras FarnesylProtein Transferase by Cys-AAX Tetrapeptides
: Research by Reiss et al. (1990) explored the inhibition of farnesyl:protein transferase, which transfers the farnesyl moiety to a cysteine in p21ras proteins. The study indicated that tetrapeptides containing the Cys-AAX motif, similar in structure to Ac-Cys(farnesyl)-OMe, competitively inhibit this enzyme, suggesting potential implications in cellular signaling and cancer research (Reiss et al., 1990).
Development of Hydrophobicity Parameters for Prenylated Proteins : Black (1992) analyzed the hydrophobicity of prenylated proteins, including farnesyl-Cys similar to Ac-Cys(farnesyl)-OMe. The study highlighted that prenylated proteins are highly hydrophobic, impacting their membrane association and physiological roles (Black, 1992).
Nonfarnesylated Tetrapeptide Inhibitors of Protein Farnesyltransferase : Goldstein et al. (1991) investigated tetrapeptide inhibitors of protein farnesyltransferase, an enzyme involved in modifying proteins like Ac-Cys(farnesyl)-OMe. This research aids in understanding the biochemical pathways influenced by farnesylated peptides and their potential as therapeutic targets (Goldstein et al., 1991).
Purification of ras FarnesylProtein Transferase
: Reiss et al. (1990) described a method for purifying farnesyl:protein transferase, which acts on farnesylated peptides like Ac-Cys(farnesyl)-OMe. Understanding this enzyme's function and inhibition has significant implications in studying the biological roles of farnesylated proteins (Reiss et al., 1990).
Mechanism of Action
Target of Action
Ac-Cys(farnesyl)-OMe is a chemically modified cysteine peptide that has been studied for its reactivity with various glycating carbonyl compounds . The primary targets of this compound are proteins with free cysteine residues . These proteins play a crucial role in various biological processes, including redox reactions, metal ion binding, post-translational modifications, and the formation of disulfide and thioether bonds .
Mode of Action
The compound interacts with its targets through a mechanism that involves the scavenging of carbonyl compounds with glycating ability . This interaction results in the formation of Schiff bases, a process that has been studied under physiological pH and temperature conditions . The formation rate constants for these Schiff bases are of the same order of magnitude as those for other similar compounds .
Biochemical Pathways
The action of Ac-Cys(farnesyl)-OMe affects the non-enzymatic protein glycation pathway . This pathway begins with the condensation of a terminal amino group in a side chain of a Lys or Arg residue with a carbohydrate or some other carbonyl compound . This initially gives a Schiff base, which undergoes reversible rearrangement to Amadori compounds that ultimately produce Advanced Glycation End Products (AGEs) .
Pharmacokinetics
It’s known that the compound reacts rapidly with ac-cys-oh, a process that has been monitored using absorbance at 305 nm .
Result of Action
The action of Ac-Cys(farnesyl)-OMe results in the formation of Schiff bases with various carbonyl compounds . This process can inhibit protein glycation, a phenomenon associated with a wide range of diabetes-associated pathologies .
Action Environment
The action, efficacy, and stability of Ac-Cys(farnesyl)-OMe are influenced by environmental factors such as pH and temperature . The compound exhibits its activity under physiological pH and temperature conditions .
properties
IUPAC Name |
methyl (2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11+,18-13+/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSBUVKSWFWHTQ-WOWWHVILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127191 | |
| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Cys(farnesyl)-OMe | |
CAS RN |
135304-08-4 | |
| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135304-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying Ac-Cys(farnesyl)-OMe in the context of model membranes?
A1: While the provided abstracts [, ] do not explicitly state the specific applications of Ac-Cys(farnesyl)-OMe, studying farnesylated peptides in model membranes is crucial for understanding their behavior in biological systems. Farnesylation is a type of prenylation, a post-translational modification where isoprenoid groups like farnesyl are attached to proteins. This modification often targets proteins to cell membranes, influencing their localization and interactions. [, ] Investigating Ac-Cys(farnesyl)-OMe in model membranes can shed light on how farnesylation impacts peptide-membrane interactions, potentially offering insights into the function and behavior of farnesylated proteins in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



